Cas no 1804873-89-9 (4-Amino-3-fluoro-2-(trifluoromethoxy)mandelic acid)

4-Amino-3-fluoro-2-(trifluoromethoxy)mandelic acid is a fluorinated mandelic acid derivative with a trifluoromethoxy substituent, offering unique structural and electronic properties. Its incorporation of fluorine and trifluoromethoxy groups enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry and agrochemical research. The amino group provides a reactive site for further functionalization, enabling the synthesis of diverse derivatives. This compound is particularly useful in the development of enzyme inhibitors and bioactive molecules due to its ability to modulate electronic and steric effects. Its high purity and well-defined structure ensure reproducibility in synthetic applications, supporting advanced research in pharmaceutical and chemical sciences.
4-Amino-3-fluoro-2-(trifluoromethoxy)mandelic acid structure
1804873-89-9 structure
Product Name:4-Amino-3-fluoro-2-(trifluoromethoxy)mandelic acid
CAS No:1804873-89-9
MF:C9H7F4NO4
MW:269.149796724319
CID:4942618
Update Time:2025-06-09

4-Amino-3-fluoro-2-(trifluoromethoxy)mandelic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-3-fluoro-2-(trifluoromethoxy)mandelic acid
    • Inchi: 1S/C9H7F4NO4/c10-5-4(14)2-1-3(6(15)8(16)17)7(5)18-9(11,12)13/h1-2,6,15H,14H2,(H,16,17)
    • InChI Key: PNOJFPDWRICOJF-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1OC(F)(F)F)C(C(=O)O)O)N

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 311
  • XLogP3: 1.4
  • Topological Polar Surface Area: 92.8

4-Amino-3-fluoro-2-(trifluoromethoxy)mandelic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015023964-250mg
4-Amino-3-fluoro-2-(trifluoromethoxy)mandelic acid
1804873-89-9 97%
250mg
494.40 USD 2021-06-18
Alichem
A015023964-500mg
4-Amino-3-fluoro-2-(trifluoromethoxy)mandelic acid
1804873-89-9 97%
500mg
815.00 USD 2021-06-18
Alichem
A015023964-1g
4-Amino-3-fluoro-2-(trifluoromethoxy)mandelic acid
1804873-89-9 97%
1g
1,460.20 USD 2021-06-18

4-Amino-3-fluoro-2-(trifluoromethoxy)mandelic acid Related Literature

Additional information on 4-Amino-3-fluoro-2-(trifluoromethoxy)mandelic acid

Introduction to 4-Amino-3-fluoro-2-(trifluoromethoxy)mandelic Acid (CAS No. 1804873-89-9) in Modern Chemical and Pharmaceutical Research

4-Amino-3-fluoro-2-(trifluoromethoxy)mandelic acid, identified by its unique Chemical Abstracts Service (CAS) number 1804873-89-9, represents a significant compound in the realm of advanced chemical synthesis and pharmaceutical development. This trifluoromethoxy-substituted mandelic acid derivative has garnered considerable attention due to its structural complexity and versatile reactivity, making it a valuable intermediate in the synthesis of novel bioactive molecules. The presence of both amino and fluoro groups, coupled with the trifluoromethoxy moiety, imparts distinct electronic and steric properties that are highly desirable for medicinal chemistry applications.

The compound's structural framework, characterized by a benzene ring substituted with an amino group at the 4-position, a fluorine atom at the 3-position, and a trifluoromethoxy group at the 2-position, endows it with unique physicochemical properties. These include enhanced lipophilicity, improved metabolic stability, and increased binding affinity to biological targets. Such attributes are particularly relevant in the design of next-generation therapeutics targeting complex diseases such as cancer, inflammation, and infectious disorders.

In recent years, 4-amino-3-fluoro-2-(trifluoromethoxy)mandelic acid has been extensively explored in academic and industrial research for its potential as a pharmacophore. Its structural motif is reminiscent of established drug scaffolds, suggesting that derivatives of this compound may exhibit similar biological activities with improved efficacy and reduced side effects. For instance, researchers have investigated its utility in developing kinase inhibitors, where the fluorine and trifluoromethoxy groups play a crucial role in modulating enzyme activity through steric hindrance and electronic effects.

One of the most compelling aspects of this compound is its role in the synthesis of protease inhibitors. Proteases are enzymes that play pivotal roles in various physiological processes, including signal transduction, protein degradation, and viral replication. Inhibiting these enzymes has been a successful strategy in treating conditions such as HIV/AIDS and cancer. The structural features of 4-amino-3-fluoro-2-(trifluoromethoxy)mandelic acid make it an ideal candidate for designing potent protease inhibitors. The fluorine atom at the 3-position can interact with hydrophobic pockets in the enzyme active site, while the amino group can form hydrogen bonds with polar residues. Additionally, the trifluoromethoxy group can enhance binding affinity through dipole-dipole interactions.

Recent studies have also highlighted the compound's potential in oncology research. Fluoro-substituted compounds are well-known for their ability to enhance tumor uptake and retention due to the high permeability-permeability retention (EPR) effect observed in many solid tumors. Furthermore, fluorine atoms can participate in favorable nuclear magnetic resonance (NMR) interactions, making them valuable for imaging applications. A derivative of 4-amino-3-fluoro-2-(trifluoromethoxy)mandelic acid has been investigated as a fluorescent probe for detecting intracellular pH changes in cancer cells. The probe leverages the pKa sensitivity of the mandelic acid moiety combined with the fluorine atom for high-resolution imaging.

The synthesis of 4-amino-3-fluoro-2-(trifluoromethoxy)mandelic acid presents both challenges and opportunities for synthetic chemists. The introduction of multiple fluorinated substituents requires precise control over reaction conditions to avoid unwanted side products. However, advances in fluorination chemistry have made it possible to construct such complex molecules with high efficiency. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce fluorine atoms at specific positions on the benzene ring. Additionally, nucleophilic aromatic substitution (SNAr) reactions have been utilized to install the trifluoromethoxy group while preserving other functional groups.

The pharmaceutical industry has shown significant interest in this compound due to its potential therapeutic applications. Several drug discovery programs have incorporated derivatives of 4-amino-3-fluoro-2-(trifluoromethoxy)mandelic acid into their pipelines for treating neurological disorders, autoimmune diseases, and metabolic conditions. The compound's ability to modulate biological pathways through selective binding to target proteins makes it an attractive candidate for drug development. Moreover, its structural features allow for easy modification through combinatorial chemistry approaches, enabling researchers to generate libraries of novel analogs with tailored properties.

In conclusion,4-amino-3-fluoro-2-(trifluoromethoxy)mandelic acid (CAS No. 1804873-89-9) is a multifaceted compound with significant potential in chemical synthesis and pharmaceutical research. Its unique structural features make it an invaluable building block for designing bioactive molecules with enhanced potency and selectivity. As research continues to uncover new applications for this compound,4-amino-3-fluoro-2-(trifluoromethoxy)mandelic acid is poised to play a crucial role in developing innovative therapeutics for a wide range of diseases.

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